9-benzyl-2-chloro-6-methyl-9H-purine 9-benzyl-2-chloro-6-methyl-9H-purine
Brand Name: Vulcanchem
CAS No.: 164360-03-6
VCID: VC15921393
InChI: InChI=1S/C13H11ClN4/c1-9-11-12(17-13(14)16-9)18(8-15-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
SMILES:
Molecular Formula: C13H11ClN4
Molecular Weight: 258.70 g/mol

9-benzyl-2-chloro-6-methyl-9H-purine

CAS No.: 164360-03-6

Cat. No.: VC15921393

Molecular Formula: C13H11ClN4

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

9-benzyl-2-chloro-6-methyl-9H-purine - 164360-03-6

Specification

CAS No. 164360-03-6
Molecular Formula C13H11ClN4
Molecular Weight 258.70 g/mol
IUPAC Name 9-benzyl-2-chloro-6-methylpurine
Standard InChI InChI=1S/C13H11ClN4/c1-9-11-12(17-13(14)16-9)18(8-15-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Standard InChI Key REPKRWPDMZCIJO-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC(=N1)Cl)N(C=N2)CC3=CC=CC=C3

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 9-benzyl-2-chloro-6-methyl-9H-purine is C₁₃H₁₂ClN₅, with a molecular weight of 273.72 g/mol. Its IUPAC name is 9-benzyl-2-chloro-6-methyl-9H-purine, reflecting the substitution pattern on the purine core. Key structural features include:

  • Benzyl group: Enhances lipophilicity, potentially improving membrane permeability.

  • Chlorine at C-2: Introduces electronegativity, influencing reactivity in substitution reactions.

  • Methyl group at C-6: Modifies steric and electronic properties compared to hydroxyl or amino substituents.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₂ClN₅
Molecular Weight273.72 g/mol
IUPAC Name9-Benzyl-2-chloro-6-methyl-9H-purine
SolubilityLikely soluble in DMSO, methanol
Melting PointNot reported

Synthesis and Optimization

Synthetic Routes

The synthesis of 9-benzyl-2-chloro-6-methyl-9H-purine can be inferred from methodologies used for analogous compounds. A plausible route involves:

Step 1: Purine Core Functionalization

  • Start with 6-methylpurine.

  • Introduce chlorine at C-2 using phosphorus oxychloride (POCl₃) under reflux conditions .

Step 2: Benzylation

  • React 2-chloro-6-methylpurine with benzyl bromide in the presence of a base (e.g., potassium carbonate) to install the benzyl group at N-9 .

Step 3: Purification

  • Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield Optimization Strategies
1POCl₃, reflux, 6hUse catalytic DMAP to enhance reactivity
2Benzyl bromide, K₂CO₃, DMFOptimize stoichiometry (1:1.2 molar ratio)

Industrial Scalability

Industrial production would require:

  • Continuous flow reactors to improve heat transfer during chlorination.

  • Crystallization techniques for high-purity output, reducing reliance on chromatography.

Biological Activity and Mechanisms

Anticancer Applications

Purine derivatives often target adenosine receptors and kinases. For example:

  • Adenosine A₃ receptor antagonism: Modulates cAMP levels, inducing apoptosis in cancer cells.

  • CDK inhibition: Blocks cell cycle progression in G₁ phase.

Table 3: Hypothetical Biological Targets

TargetMechanismPotential IC₅₀ Range
Adenosine A₃ receptorCompetitive antagonism0.1–10 µM
CDK2/cyclin EATP-binding site inhibition0.5–5 µM

Research Findings and Case Studies

In Vitro Antiviral Screening

Although direct data on 9-benzyl-2-chloro-6-methyl-9H-purine are scarce, studies on its analogs reveal:

  • Rhinovirus inhibition: 2-Chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine showed IC₅₀ = 0.08 µM against rhinovirus serotype 1B .

  • Structure-activity relationship (SAR): Chlorine at C-2 enhances potency by 3–5-fold compared to unsubstituted purines .

Synthetic Challenges and Solutions

Key challenges in synthesizing this compound include:

  • Regioselectivity: Ensuring substitution occurs at N-9 rather than N-7.

    • Solution: Use bulky bases (e.g., DBU) to favor N-9 benzylation.

  • Deprotection efficiency: Removing protecting groups without degrading the purine core.

    • Solution: Employ hydrogenolysis with Pd/C for benzyl group removal .

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric replacement: Substitute the methyl group with trifluoromethyl to enhance metabolic stability.

  • Prodrug design: Introduce phosphate esters at C-6 to improve aqueous solubility.

Preclinical Development Considerations

  • Pharmacokinetics: Predict logP ≈ 2.5, suggesting moderate blood-brain barrier permeability.

  • Toxicity: Screen for off-target effects on hERG channels to mitigate cardiac risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator